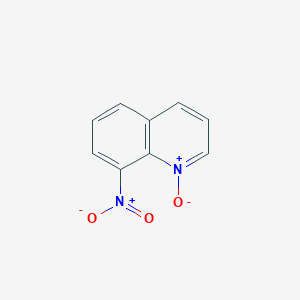

8-Nitroquinoline 1-oxide

Description

Contextualization within Quinoline (B57606) N-Oxide Chemistry Research

The study of quinoline N-oxides is a significant subfield of heterocyclic chemistry. These compounds are generally more reactive than their parent quinolines, making them versatile precursors for the synthesis of a wide range of substituted quinoline derivatives. researchgate.net The N-oxide functional group enhances the electrophilicity of the quinoline ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution reactions.

Much of the research interest in nitro-substituted quinoline N-oxides has been historically driven by the potent biological activities of one of its isomers, 4-Nitroquinoline (B1605747) 1-oxide (4-NQO). 4-NQO is a well-documented tumorigenic compound used extensively in experimental models to study DNA damage, repair mechanisms, and carcinogenesis. wikipedia.orgfrontiersin.org It functions as a DNA-damaging agent, often mimicking the effects of UV radiation, by forming adducts with DNA after metabolic reduction to its reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgoup.comnih.gov The extensive body of research on 4-NQO provides a critical benchmark against which other isomers, including 8-Nitroquinoline (B147351) 1-oxide, are often compared.

The synthesis of quinoline N-oxides is typically achieved through the oxidation of the corresponding quinoline using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). cdnsciencepub.comnih.gov The subsequent study of these N-oxides has led to the discovery of compounds with a wide array of biological effects, including antibacterial and anticancer properties. ontosight.ainih.gov

Distinctive Research Profile of 8-Nitroquinoline 1-oxide

The research profile of this compound is notable primarily for its stark contrast with its well-studied 4-nitro isomer. The most significant distinction is its reported lack of carcinogenic activity under experimental conditions where 4-NQO is potently carcinogenic. This fundamental difference underscores the critical role that the position of the nitro group plays in the metabolic activation and ultimate biological effect of the molecule.

Beyond its divergent carcinogenicity, this compound exhibits unique chemical reactivity. For instance, in studies of direct amination reactions (Substitution Nucleophilic of Hydrogen - SNH), this compound was reported to undergo destruction under reaction conditions where the 5-, 6-, and 7-nitroquinoline (B188568) N-oxide isomers successfully yielded the corresponding aminated products. researchgate.net This instability suggests a distinct reactivity pathway, possibly influenced by steric hindrance or electronic effects stemming from the peri-interaction between the 8-nitro group and the 1-N-oxide group.

While not a carcinogen, the compound is not inert. Research has indicated that this compound possesses genotoxic and antimicrobial activities, although these aspects have been studied less extensively than those of 4-NQO. ontosight.ai It serves as a useful model compound for investigating the reactivity of nitroquinolines and the mechanisms of DNA damage.

Table 1: Comparative Profile of this compound vs. 4-Nitroquinoline 1-oxide

| Feature | This compound | 4-Nitroquinoline 1-oxide |

|---|---|---|

| Carcinogenicity | Reported as non-carcinogenic in experimental models. | Potent carcinogen and mutagen, widely used in cancer research. wikipedia.org |

| Reactivity in SNH Amination | Undergoes destruction under certain reaction conditions. researchgate.net | Reacts to form aminated products. |

| Primary Research Focus | Comparative studies, model for nitroquinoline reactivity. ontosight.ai | Model for carcinogenesis, DNA damage and repair. frontiersin.orgoup.com |

| Metabolic Activation | Metabolic pathway does not lead to a potent carcinogenic species. | Metabolized to the ultimate carcinogen 4-hydroxyaminoquinoline 1-oxide (4HAQO). wikipedia.orgnih.gov |

Table 2: Selected Research Findings on this compound

| Research Area | Finding | Reference |

|---|---|---|

| Chemical Synthesis | Can be synthesized by the oxidation of 8-nitroquinoline using an oxidizing agent like mCPBA. | nih.gov |

| Chemical Reactivity | Demonstrates instability in direct SNH amidation reactions, unlike other nitro isomers. | researchgate.net |

| Biological Activity | Reported to have antimicrobial and genotoxic effects. | ontosight.ai |

| Carcinogenesis Studies | Found to be non-carcinogenic, serving as a negative control or comparator to the 4-nitro isomer. |

Historical Development of Research on this compound

Research into quinoline N-oxides gained significant momentum in the mid-20th century. The discovery of the potent carcinogenic properties of 4-NQO by Japanese researchers around this period sparked widespread scientific inquiry into the structure-activity relationships of this class of compounds. nih.gov Early studies, such as those from the 1960s, focused heavily on understanding the biological actions of 4-NQO and its metabolites. nih.gov

The synthesis of certain 8-substituted quinolines presented known challenges. For instance, research from 1970 noted that quinolines bearing an 8-methyl group were resistant to oxidation to the corresponding N-oxide with hydrogen peroxide, suggesting that steric hindrance around the nitrogen atom from the 8-position substituent can impede the reaction. cdnsciencepub.com While specific early synthesis papers for this compound are not as prominent as those for the 4-nitro isomer, its study is an integral part of the broader scientific narrative aimed at mapping the chemical and biological landscape of nitroquinoline N-oxides.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

8-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-2-4-7-3-1-5-8(9(7)10)11(13)14/h1-6H |

InChI Key |

XKMPRDAFNNEZEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])[N+](=CC=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 8 Nitroquinoline 1 Oxide and Its Analogs

Direct Nitration Pathways of Quinoline (B57606) Derivatives

The introduction of a nitro group onto the quinoline ring system via electrophilic aromatic substitution is a fundamental approach to synthesizing nitroquinoline isomers, including the precursor to 8-Nitroquinoline (B147351) 1-oxide. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline core.

Regioselective Nitration of Quinoline Precursors

The direct nitration of unsubstituted quinoline with a mixture of nitric and sulfuric acid typically results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, as the reaction proceeds on the protonated quinolinium ion where the benzene (B151609) ring is more susceptible to electrophilic attack than the deactivated pyridine (B92270) ring. cdnsciencepub.com The ratio of these isomers can be influenced by reaction conditions.

The regioselectivity can be precisely controlled by existing substituents on the quinoline ring. For instance, the nitration of 7-methylquinoline (B44030) using a mixture of fuming nitric acid and sulfuric acid selectively yields 7-methyl-8-nitroquinoline (B1293703). semanticscholar.orgbrieflands.com In this case, the methyl group at the 7-position directs the incoming nitro group to the adjacent C-8 position.

Furthermore, the presence of an N-oxide functional group significantly alters the electronic properties of the quinoline system and, consequently, the regioselectivity of nitration. The nitration of quinoline 1-oxide itself is highly dependent on the acidity of the medium. In strongly acidic solutions, the O-protonated species is nitrated at the 5- and 8-positions. jst.go.jp As the acidity increases, nitration at the 5-position becomes more dominant over the 8-position. jst.go.jp In contrast, the unprotonated, free N-oxide molecule undergoes nitration at the 4-position. jst.go.jp

Optimization of Reaction Conditions for Nitro-Position Selectivity

Achieving high selectivity for a specific nitro isomer requires careful optimization of the reaction parameters, including temperature, reaction time, and the specific nitrating agent used. For many quinoline derivatives, a mixed acid system (HNO₃/H₂SO₄) is employed.

For example, the synthesis of 7-methyl-8-nitroquinoline is achieved by the dropwise addition of a fuming HNO₃ and H₂SO₄ solution to 7-methylquinoline at a low temperature of -5°C. semanticscholar.org In other cases, such as the nitration of certain 8-(alkyl)-2-methylquinolines, elevated temperatures and prolonged reaction times are necessary. These reactions may require heating to at least 70°C for over 16 hours to achieve high yields (up to 94%) of the desired 5-nitro derivative. mdpi.com

| Precursor | Nitrating Agent | Temperature | Reaction Time | Primary Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Quinoline | HNO₃/H₂SO₄ | Not specified | Not specified | 5-Nitroquinoline & 8-Nitroquinoline | Mixture | cdnsciencepub.com |

| 7-Methylquinoline | Fuming HNO₃/H₂SO₄ | -5°C | 40 min post-addition | 7-Methyl-8-nitroquinoline | 99% | semanticscholar.orgbrieflands.com |

| 8-(alkyl)-2-methylquinolines | Mixed Acid | ≥ 70°C | > 16 h | 8-(alkyl)-2-methyl-5-nitroquinoline | Up to 94% | mdpi.com |

| Quinoline 1-oxide (protonated) | TFSA-TFA system | Not specified | Not specified | 5-Nitro- and 8-Nitroquinoline 1-oxide | Mixture | jst.go.jp |

Oxidation Approaches to N-Oxide Formation

The conversion of 8-nitroquinoline to its corresponding N-oxide is a critical step in the synthesis of the target compound. This transformation is typically achieved through oxidation, with peracids being the most common and effective reagents.

Peracid-Mediated N-Oxidation of 8-Nitroquinoline

The most frequently reported method for the N-oxidation of 8-nitroquinoline involves the use of a peroxy acid, particularly meta-chloroperbenzoic acid (mCPBA). nih.gov This oxidation is generally carried out in a chlorinated solvent such as 1,2-dichloroethane (B1671644). The reaction proceeds at room temperature over an extended period, often requiring up to 48 hours to reach completion. This method is highly efficient, affording this compound in high yields, typically around 82%. nih.gov The peracid selectively delivers an oxygen atom to the electron-rich nitrogen of the quinoline ring.

Alternative Oxidative Procedures

An alternative, classical method for the preparation of quinoline N-oxides involves the use of hydrogen peroxide, usually in a glacial acetic acid solvent. cdnsciencepub.com This reagent system is effective for a wide range of quinoline derivatives. However, its efficacy can be hindered by steric effects. For example, quinolines bearing a substituent, such as a methyl group, at the 8-position have been found to be resistant to N-oxidation under these conditions, likely due to steric hindrance impeding the approach of the oxidizing agent to the ring nitrogen. cdnsciencepub.com A patent also describes the general treatment of a quinoline with either a peracid or hydrogen peroxide to achieve the formation of the corresponding quinoline N-oxide. google.com

| Method | Starting Material | Oxidant/Solvent | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|---|---|

| Peracid-Mediated Oxidation | 8-Nitroquinoline | mCPBA / 1,2-Dichloroethane | Room Temp, 48 h | ~82% | Highly effective for 8-nitroquinoline. | nih.gov |

| Hydrogen Peroxide Oxidation | Quinoline (general) | H₂O₂ / Glacial Acetic Acid | Not specified | Varies | Ineffective for 8-substituted quinolines due to steric hindrance. | cdnsciencepub.com |

Skraup Synthesis Modifications for 8-Nitroquinoline Derivatives

The Skraup synthesis is a powerful, albeit often vigorous, reaction for constructing the quinoline ring system from an aniline (B41778) derivative. By selecting an appropriately substituted aniline, this method can be adapted to produce 8-nitroquinoline, the direct precursor for this compound.

The classical Skraup reaction involves heating an aromatic amine with glycerol (B35011), a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent, which can be the nitro group of the starting aniline or an added substance like nitrobenzene (B124822). iipseries.org To directly synthesize 8-nitroquinoline, o-nitroaniline is used as the aromatic amine precursor. researchgate.net In this variation, the nitro group of the aniline starting material also serves as the necessary oxidizing agent for the final aromatization step of the newly formed heterocyclic ring.

Further modifications allow for the synthesis of more complex, functionalized 8-nitroquinoline analogs. One such example involves the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein (which is formed in situ from glycerol in the classic Skraup reaction) in the presence of arsenic(V) oxide and ortho-phosphoric acid at 100°C. This approach provides a route to 5-substituted 6-methoxy-8-nitroquinolines with good regioselectivity.

| Aniline Precursor | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Nitroaniline | Glycerol, H₂SO₄ | Heating | 8-Nitroquinoline | researchgate.net |

| 4-alkoxy-6-methoxy-2-nitroanilines | Acrolein, Arsenic(V) oxide, ortho-Phosphoric acid | 100°C | 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | |

| m-Toluidine | Glycerol, m-nitrobenzenesulfonate, H₂SO₄ | Heating | Mixture of 7- and 5-methylquinoline (B1294701) (precursor for nitration) | semanticscholar.orgbrieflands.com |

Synthesis from Substituted Nitroanilines

The construction of the 8-nitroquinoline ring system is effectively achieved through the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org For the specific synthesis of 8-nitroquinoline, 2-nitroaniline (B44862) is the required starting material. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and subsequent oxidation to form the aromatic quinoline ring. uop.edu.pk

This methodology can be extended to produce a variety of substituted 8-nitroquinoline analogs by using appropriately substituted 2-nitroanilines. gfschemicals.com For instance, reacting 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of an oxidizing agent like arsenic(V) oxide yields 5-alkoxy-6-methoxy-8-nitroquinolines. Similarly, 4-bromo-2-nitroaniline (B116644) can be used to prepare 6-bromo-8-nitroquinoline. gfschemicals.com

Once the 8-nitroquinoline core is synthesized, the final step is the N-oxidation of the quinoline nitrogen. This is commonly accomplished using a peracid, such as meta-chloroperbenzoic acid (mCPBA). The reaction is typically carried out in a suitable solvent like 1,2-dichloroethane at room temperature, affording this compound in high yields, often around 82%.

A summary of representative syntheses is provided below:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 2-Nitroaniline | Glycerol, H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | 8-Nitroquinoline | - | researchgate.net |

| 4-Alkoxy-6-methoxy-2-nitroanilines | Acrolein, As₂O₅, H₃PO₄, 100°C | 5-Alkoxy-6-methoxy-8-nitroquinolines | Good | |

| 3-Nitro-4-aminoanisole | Glycerol, As₂O₅, H₂SO₄ | 6-Methoxy-8-nitroquinoline (B1580621) | 65-76% | orgsyn.org |

| 8-Nitroquinoline | m-Chloroperbenzoic acid (mCPBA), 1,2-Dichloroethane, RT, 48h | This compound | ~82% |

Regioselectivity and Yield Enhancements in Skraup-Type Reactions

The Skraup reaction's success in producing 8-nitroquinolines hinges on its regioselectivity. The choice of the aniline isomer is critical; using ortho-nitroaniline specifically directs the cyclization to form the desired 8-nitroquinoline as the single major product. researchgate.net In contrast, using meta-nitroaniline would result in a mixture of 5-nitro- and 7-nitroquinoline (B188568). researchgate.net This high regioselectivity makes the Skraup synthesis a reliable method for accessing the 8-nitro-substituted scaffold.

Historically, Skraup reactions were known for being violently exothermic. wikipedia.org Several modifications have been developed to enhance both safety and chemical yield. The use of arsenic acid as an oxidizing agent in place of nitrobenzene results in a less violent reaction. wikipedia.org Furthermore, careful temperature control is paramount for achieving good yields. orgsyn.org

A significant improvement in yield can be achieved by replacing sulfuric acid with phosphoric acid and maintaining a lower reaction temperature of approximately 100°C. gfschemicals.com For example, the reaction of 3-nitro-4-aminoanisole with acrolein and arsenic trioxide in 85% phosphoric acid has been reported to produce 6-methoxy-8-nitroquinoline with a 60% yield. orgsyn.org The addition of ferrous sulfate (B86663) or boric acid can also serve to moderate the reaction's vigorous nature. uop.edu.pk

Derivatization Strategies for Functionalized this compound Analogs

The this compound structure serves as a versatile platform for further chemical modification. The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the quinoline ring system for various transformations, enabling the introduction of diverse functional groups.

Nucleophilic Substitution Reactions on the Quinoline Ring System

The electron-deficient quinoline ring in nitroquinoline N-oxides is susceptible to nucleophilic attack. A key reaction type is the direct nucleophilic substitution of hydrogen (SNH). For instance, 5-, 6-, and 7-nitroquinoline N-oxides react with various primary or secondary amines in the presence of an oxidant like potassium ferricyanide (B76249) to yield the corresponding 2-alkylaminoquinoline N-oxide derivatives. researchgate.netresearchgate.net While direct SNH amidation on 8-nitroquinoline N-oxide itself was reported to result in decomposition under certain conditions, this method is effective for other isomers. researchgate.net

Another powerful method is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), where a hydrogen atom ortho or para to the nitro group is replaced by a nucleophile. nih.gov This reaction has been studied for various nitroquinolines, providing a route to introduce substituents at specific positions activated by the nitro group. nih.govpsu.edu

The nitro group itself can be a target for substitution, though this is less common than substitution on the ring carbons. More frequently, the nitro group is reduced to an amino group with reagents like stannous chloride (SnCl₂), creating a new site for further derivatization. nih.gov This transformation from a nitro- to an aminoquinoline is efficient and tolerates a variety of other functional groups. nih.gov

Alkylation and Arylation Approaches

The introduction of carbon-based substituents, such as alkyl and aryl groups, onto the quinoline N-oxide core is a crucial strategy for creating structural diversity. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. One approach involves the direct C-H arylation of the quinoline N-oxide ring with various heteroarenes. nih.gov Alternatively, bromo-substituted quinolines can be coupled with organoboron reagents (e.g., in Suzuki coupling) to introduce aryl groups. nih.gov

Metal-free radical-based methods have also been developed. A silver-catalyzed radical oxidative decarboxylation allows for the direct alkylation of 8-nitroquinolines. For example, using trimethylacetic acid in the presence of silver nitrate (B79036) and ammonium (B1175870) persulfate can introduce a tert-butyl group at the 2-position of the quinoline ring. More recently, a KMnO₄-mediated direct radical arylation of quinoline N-oxides with arylboronic acids has been shown to be an effective strategy for C2-arylation. researchgate.net

The 8-nitroquinoline moiety itself can also act as a directing group to guide C-H functionalization at remote positions on an attached aromatic ring system. snnu.edu.cn

| Reaction Type | Reagents | Position of Functionalization | Product Type | Reference |

| Direct C-H Arylation | Pd Catalyst, Heteroarenes | C8 | 8-Heteroaryl quinolines | nih.gov |

| Radical Alkylation | AgNO₃, (NH₄)₂S₂O₈, Trimethylacetic acid | C2 | 2-tert-Butyl-8-nitroquinolines | |

| Radical Arylation | KMnO₄, Arylboronic acids | C2 | 2-Arylquinoline N-oxides | researchgate.net |

Introduction of Diverse Chemical Moieties

Beyond simple alkylation and amination, a wide array of chemical functionalities can be incorporated into the this compound framework. The strategies often involve multi-step sequences or the construction of entirely new ring systems fused to the quinoline core.

For example, 8-nitro-4-quinolones can serve as precursors for the synthesis of pyrano[3,2-c]quinolines through a microwave-assisted reaction with arylhydrazines, effectively building a new pyran ring onto the existing structure. researchgate.net Direct SNH amidation of nitroquinoline N-oxides with amide anions from aromatic acids can lead to the formation of aroylamino derivatives. researchgate.net

The synthesis of photolabile "caging" groups based on the 8-nitroquinoline structure demonstrates another facet of its derivatization potential. These derivatives, designed to release carboxylic acids upon photolysis, involve the formation of ester linkages attached to the quinoline system, highlighting the ability to introduce oxygen-containing moieties. researchgate.net

Quantum Chemical and Computational Studies of 8 Nitroquinoline 1 Oxide

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic behavior of molecules. It describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Among the most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity.

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability of a molecule to donate electrons. Acts as a nucleophile in chemical reactions. |

| LUMO | The lowest-energy molecular orbital that is unoccupied by electrons. | Represents the ability of a molecule to accept electrons. Acts as an electrophile in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. |

Highest Occupied Molecular Orbital (HOMO) Analysis

The HOMO of a molecule is indicative of its electron-donating capability. In a molecule such as 8-nitroquinoline (B147351) 1-oxide, the HOMO is expected to be a π-orbital with significant electron density distributed across the fused aromatic quinoline (B57606) ring system. The N-oxide functional group can also contribute to the HOMO, influencing the molecule's ability to act as a nucleophile or engage in charge-transfer interactions. The energy of the HOMO is a key parameter; a higher HOMO energy level suggests a greater tendency to donate electrons to an appropriate acceptor molecule. elixirpublishers.com

The LUMO represents the electron-accepting ability of a molecule. For nitroaromatic compounds like 8-nitroquinoline 1-oxide, the LUMO is typically characterized by significant contributions from both the quinoline ring and, crucially, the electron-withdrawing nitro (-NO₂) group. The low energy of the LUMO in such systems makes them effective electron acceptors (π-acids). mdpi.com The energy of the LUMO is a critical factor in the formation of charge-transfer complexes. mdpi.com A lower LUMO energy facilitates the acceptance of electrons from donor molecules and can lead to stronger binding in intermolecular complexes. elixirpublishers.commdpi.com Computational studies on the related 4-nitroquinoline (B1605747) 1-oxide (4-NQO) have shown that coordination to a Lewis acid can further lower the LUMO energy, thereby enhancing the molecule's electron-acceptor strength. mdpi.comresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. elixirpublishers.comnih.gov It is employed to predict a wide range of properties, such as optimized molecular geometries, charge distributions, and thermodynamic properties. cumhuriyet.edu.tr

DFT calculations are used to map the distribution of electron density within a molecule, providing a picture of its electronic structure. A key tool in this analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution from the perspective of an approaching positive charge, highlighting regions of positive and negative electrostatic potential.

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the N-oxide and the nitro group. These regions are electron-rich and susceptible to electrophilic attack or coordination with Lewis acids and metal cations. mdpi.comresearchgate.net

Positive Potential: Located around the hydrogen atoms of the aromatic ring, indicating electron-deficient areas.

This charge distribution is fundamental to the molecule's reactivity and its ability to form non-covalent interactions.

Intermolecular Interactions and Complex Formation

The electronic features of this compound, particularly the presence of the N-oxide and nitro groups, make it capable of participating in a variety of intermolecular interactions. Computational studies are essential for modeling these interactions and understanding the formation of larger supramolecular assemblies.

The oxygen atom of the N-oxide group can act as a potent electron donor or Lewis base, allowing it to coordinate with Lewis acids like boron trifluoride or metal ions. mdpi.comresearchgate.net This interaction can significantly alter the electronic properties of the entire molecule, enhancing its ability to participate in further reactions or complex formations. mdpi.com Studies on the related 4-nitroquinoline 1-oxide have demonstrated its ability to form charge-transfer complexes with π-electron donors like pyrene (B120774) and to intercalate with DNA base pairs. mdpi.comacs.org The formation of these complexes is considered a crucial factor in the biological activity of some nitroquinoline derivatives. mdpi.com

Table 2: Expected Intermolecular Interactions for this compound

| Interaction Type | Participating Functional Group(s) | Description |

|---|---|---|

| Lewis Acid-Base Interaction | N-oxide oxygen (as Lewis base) | Coordination with metal ions or other Lewis acids, leading to the formation of stable complexes. mdpi.comresearchgate.net |

| π-π Stacking | Quinoline aromatic system | Attraction between the electron-rich π-systems of stacked molecules, common in crystal packing and complex formation with other aromatic systems. nih.gov |

| Hydrogen Bonding | N-oxide or nitro group oxygens (as H-bond acceptors) | Interaction with hydrogen-bond donors, influencing solubility and binding to biological targets. |

| Charge-Transfer | Entire molecule (as π-acceptor) | Interaction with electron-rich donor molecules, often involving the transfer of electron density from the donor's HOMO to the acceptor's LUMO. mdpi.com |

π-π Stacking Interactions with Organic Donors

Nitro-substituted heteroaromatic N-oxides are recognized as mild π-electron acceptors (π-acids), enabling them to form charge-transfer complexes with planar aromatic electron donors (π-bases). mdpi.comnih.gov This interaction is crucial for many of their applications and biological functions. nih.gov Computational and experimental studies, particularly using 4-nitroquinoline 1-oxide (NQO) as a model, have shed light on the nature of these π-π stacking interactions.

When interacting with a typical π-donor like pyrene, NQO forms co-crystals characterized by π-stacked arrangements. mdpi.comresearchgate.net X-ray crystallography and computational modeling have been employed to analyze these structures. mdpi.compsu.edu In these complexes, the aromatic rings of the N-oxide and the donor molecule stack on top of each other, with typical interplanar separations of about 3.35 Å, which is common for charge-transfer complexes. psu.edu

Several factors are believed to contribute to the stability of these stacked complexes. mdpi.com Beyond electrostatic attraction, dispersion forces play a significant role, particularly with larger aromatic systems like the quinoline ring in NQO compared to smaller systems like pyridine (B92270). mdpi.com Furthermore, molecular orbital interactions are critical. mdpi.com According to Mulliken's theory, a lower energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor molecule leads to a greater degree of donor-acceptor charge transfer and thus stronger binding. mdpi.com Natural Bond Orbital (NBO) analysis confirms that a slight charge transfer occurs from the donor (e.g., pyrene) to the N-oxide acceptor. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses have been used to confirm the presence and nature of the bonding in these co-crystals. researchgate.net These analyses reveal multiple bond paths and critical points between the N-oxide and the pyrene molecules, confirming multicenter donor-acceptor bonding. mdpi.comresearchgate.net

Table 1: Optimized Interatomic Distances in NQO-Pyrene Complexes

| Complex | Interatomic Distances (Å) | Reference |

|---|---|---|

| NQO · Pyrene | Multiple contacts, with the shortest being approximately 3.3-3.4 Å between the planes. | mdpi.com |

| (pyrene)₂ · NQO · BF₃ | Two distinct donor-acceptor dyads with intermolecular C-C contacts of 3.260(7) Å, 3.360(7) Å, 3.363(6) Å, and 3.379(6) Å. | psu.edu |

Lewis Acid Coordination Effects on Electron Acceptor Properties

The electron-accepting capabilities of nitroquinoline N-oxides can be significantly enhanced through coordination with Lewis acids. nih.govpsu.edu The oxygen atom of the N-oxide group is well-suited to interact with Lewis acids like boron trifluoride (BF₃) and zinc chloride (ZnCl₂), as well as through protonation. mdpi.comnih.gov This interaction has profound effects on the electronic structure of the N-oxide molecule.

Computational studies have demonstrated that coordinating a Lewis acid to the N-oxide's oxygen atom increases the positive electrostatic potential on the surface of the π-acceptor and significantly lowers the energy of its LUMO. mdpi.comdntb.gov.uanih.gov This lowering of the LUMO energy makes the N-oxide a much stronger electron acceptor. mdpi.com For instance, electrochemical measurements show that the formation of an adduct between NQO and BF₃ results in a positive shift of the acceptor's reduction potential by approximately 0.5 V. psu.edu

This enhancement of electron-acceptor properties has a direct impact on intermolecular interactions. The coordination to a Lewis acid strengthens the multicenter bonding between the nitro-heterocycle and π-donors like pyrene. mdpi.comresearchgate.netnih.gov This strengthening is attributed to both increased electrostatic attraction and more favorable molecular-orbital interactions. mdpi.comnih.gov The formation of these ternary complexes, for example [pyrene · NQO · BF₃], is facilitated by the Lewis acid, leading to higher formation constants and a red-shift in the charge-transfer absorption bands compared to complexes without the Lewis acid. mdpi.compsu.edu This indicates a stronger interaction and greater charge transfer in the ground state of the Lewis acid-coordinated complex.

A computational study by Frontera and colleagues showed that various types of bonding to the oxygen atom (including coordination to a metal ion) enhanced the positive potential (a "π-hole") on the surface of the related 4-nitropyridine-N-oxide (NPO), thereby strengthening its interaction with various bases. nih.govresearchgate.net This principle is directly applicable to this compound, where coordination of a Lewis acid is expected to similarly potentate its electron-acceptor character. nih.gov

Table 2: Effect of Lewis Acid Coordination on Nitroaromatic N-Oxide Properties

| System | Observed Effect | Reference |

|---|---|---|

| NQO + BF₃/ZnCl₂/H⁺ | Increased positive electrostatic potential on the molecular surface. | mdpi.comdntb.gov.ua |

| NQO + BF₃/ZnCl₂/H⁺ | Lowered LUMO energy. | mdpi.comdntb.gov.uanih.gov |

| [NXO · BF₃] Adducts | Reduction potential positively shifted by ~0.5 V compared to separate N-oxides. | psu.edu |

| [D · NXO · BF₃] Complexes | Higher formation constants and red-shifted charge-transfer bands compared to [D · NXO] complexes. | psu.edu |

Note: NXO refers generally to nitro-substituted N-oxides like NQO and NPO. D refers to an organic donor.

Chemical Reactivity and Mechanistic Investigations of 8 Nitroquinoline 1 Oxide

Redox Chemistry of the Nitro and N-Oxide Moieties

The presence of both a nitro group and an N-oxide group imparts a rich redox chemistry to 8-Nitroquinoline (B147351) 1-oxide. These groups can undergo both oxidative and reductive transformations, often leading to the generation of reactive intermediates.

While direct studies on the oxidative transformations of 8-Nitroquinoline 1-oxide are not extensively documented, the well-studied analogous compound, 4-Nitroquinoline (B1605747) 1-oxide (4-NQO), provides significant insights into the potential pathways for the generation of reactive oxygen species (ROS). The metabolic activation of 4-NQO is known to produce ROS, such as superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH) nih.govnih.govnih.govwikipedia.orgresearchgate.netnih.govsemanticscholar.org. This process is believed to be initiated by the enzymatic reduction of the nitro group nih.govresearchgate.net.

The generation of these species can occur through a futile redox cycle where the nitro anion radical, formed by a one-electron reduction of the nitro group, reacts with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical quimicaorganica.org. This superoxide can then dismutate to form hydrogen peroxide, which in the presence of transition metals, can lead to the highly reactive hydroxyl radical via the Fenton reaction.

It is plausible that this compound undergoes similar metabolic activation and redox cycling, leading to the formation of ROS. The electron-withdrawing nature of the nitro group and the N-oxide functionality would facilitate the initial reduction to the nitro anion radical, thereby initiating the ROS-generating cascade.

Table 1: Potential Reactive Oxygen Species Generated from this compound This table is based on inferred pathways from the study of 4-Nitroquinoline 1-oxide.

| Reactive Oxygen Species (ROS) | Potential Generation Pathway |

| Superoxide (O₂⁻) | One-electron reduction of the nitro group to a nitro anion radical, followed by reaction with molecular oxygen. |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide radicals. |

| Hydroxyl Radical (•OH) | Fenton-like reactions involving hydrogen peroxide and transition metal ions. |

The reduction of the nitro group in this compound is a key transformation that leads to the formation of aminoquinoline derivatives. While specific studies on the reduction of this compound are scarce, the reduction of nitroquinolines, in general, is a well-established process.

One common method for the reduction of nitroarenes to their corresponding amines is through the use of reducing agents like sodium sulfide (B99878) (Na₂S) or catalytic hydrogenation. For instance, the chemoselective reduction of the ortho-nitro group in 5,7-dinitro-8-hydroxyquinoline has been achieved using Na₂S in a mixture of water and DMSO, as well as by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst researchgate.net.

Another effective method involves the use of copper(I) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as the hydrogen donor. This system has been shown to efficiently reduce 5-nitroquinoline (B147367) to 5-aminoquinoline (B19350) with high conversion and selectivity nih.gov. The proposed mechanism involves the facile formation of oxygen vacancies on the CuO surface, which leads to the selective activation of the nitro group nih.gov.

The reduction of the nitro group in nitroquinolines can also be influenced by the presence of other substituents. For example, the rate of nitroreduction in 4-(alkylamino)-5-nitroquinolines is affected by the presence of electron-donating substituents on the quinoline (B57606) ring acs.orgpharmacy180.com.

It is important to note that the reduction of the nitro group can proceed through various intermediates, such as nitroso and hydroxylamino derivatives. The formation of these intermediates is a key step in the metabolic activation of compounds like 4-NQO, where the hydroxylamino derivative is considered the ultimate carcinogenic metabolite researchgate.netnih.gov.

Nucleophilic and Electrophilic Substitution Reactions

The quinoline ring in this compound is susceptible to both nucleophilic and electrophilic attack, with the regioselectivity being influenced by the directing effects of the nitro and N-oxide groups.

Nucleophilic Aromatic Substitution (SNA r): The presence of the electron-withdrawing nitro group and the N-oxide functionality activates the quinoline ring towards nucleophilic attack. Nucleophilic substitution on the quinoline ring generally occurs at the 2- and 4-positions of the pyridine (B92270) ring . The nitro group further deactivates the benzene (B151609) ring towards electrophilic attack and activates it for nucleophilic attack.

Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the quinoline ring typically occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions quimicaorganica.org. The N-oxide group can direct electrophiles to the 4-position of the quinoline ring quimicaorganica.org. However, the strong deactivating effect of the nitro group at the 8-position would likely hinder electrophilic substitution on the benzene ring of this compound.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile bearing a leaving group.

Studies on the VNS reactions of nitroquinolines have shown that the regioselectivity is dependent on the position of the nitro group. For 3-, 5-, 6-, and 7-nitroquinolines, VNS with 4-amino-1,2,4-triazole (B31798) occurs predominantly at the position ortho to the nitro group quimicaorganica.org. However, in the case of 8-nitroquinoline, the substitution takes place at the para position (C-5) quimicaorganica.org. This preference for para-substitution in 8-nitroquinoline is an interesting deviation from the general trend.

The VNS reaction of 8-nitroquinoline with chloromethyl phenyl sulfone has also been reported to result in the substitution of the hydrogen "ortho" to the nitro group nih.gov. These findings highlight that the outcome of VNS reactions can be influenced by both the substrate and the nucleophile.

The mechanism of the VNS reaction involves the initial addition of the nucleophile to the aromatic ring to form a Meisenheimer-type adduct. This is followed by the elimination of the leaving group from the nucleophilic moiety, with the aid of a base, to restore the aromaticity of the ring nih.govlibretexts.org.

Table 2: Regioselectivity of VNS Reactions on Nitroquinolines with 4-amino-1,2,4-triazole quimicaorganica.org

| Nitroquinoline Isomer | Major Substitution Position |

| 3-Nitroquinoline | ortho |

| 5-Nitroquinoline | ortho |

| 6-Nitroquinoline | ortho |

| 7-Nitroquinoline (B188568) | ortho |

| 8-Nitroquinoline | para |

Reaction Kinetics and Thermodynamic Profiles

The rates of nucleophilic aromatic substitution reactions are generally influenced by the nature of the nucleophile, the leaving group, and the electronic properties of the aromatic substrate. The presence of the strongly electron-withdrawing nitro and N-oxide groups in this compound would be expected to accelerate the rate of nucleophilic attack compared to unsubstituted quinoline.

For reductive processes, the rate of nitroreduction can be influenced by the one-electron reduction potential of the nitroquinoline derivative. In a study of 4-(alkylamino)-5-nitroquinolines, a linear relationship was observed between the logarithm of the rate of drug-induced oxygen consumption (due to redox cycling) and the one-electron reduction potential quimicaorganica.org.

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For substitution reactions, the relative stability of the starting materials, intermediates, and products will determine the position of the equilibrium. The formation of highly stabilized intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, can lower the activation energy and make the reaction more favorable.

Computational studies on nitro derivatives of quinoline and quinoline N-oxide have been used to investigate their physicochemical properties and potential reactivity nih.gov. Such theoretical approaches could provide valuable insights into the reaction kinetics and thermodynamics of this compound in the absence of experimental data.

Rate Studies of Chemical Transformations

There is no available information in the reviewed literature regarding the rate studies of chemical transformations of this compound.

Energetic Considerations of Reaction Pathways

There is no available information in the reviewed literature regarding the energetic considerations of the reaction pathways of this compound.

Biological Activities and Cellular/molecular Mechanisms in Non Clinical Models

DNA Interaction Mechanisms

Formation of DNA Adducts in in vitro Systems and Non-Human Models

No information is available on the formation of DNA adducts by 8-Nitroquinoline (B147351) 1-oxide.

Induction of DNA Strand Breaks and DNA-Protein Crosslinks

There is no specific data on the induction of DNA strand breaks or DNA-protein crosslinks by 8-Nitroquinoline 1-oxide.

Mutagenic Spectra Analysis in Prokaryotic and Eukaryotic (Non-Human) Cell Systems

The mutagenic spectrum of this compound has not been characterized in the available literature.

Role of DNA Repair Pathways in Response to this compound Exposure

Information regarding the involvement of specific DNA repair pathways in response to damage induced by this compound is not available.

Cellular Response Pathways in Model Organisms and Cell Lines

Oxidative Stress Induction and Antioxidant Response Modulation

There is no available research specifically investigating the induction of oxidative stress or the modulation of antioxidant responses by this compound.

Impact on Cellular Macromolecules Beyond DNA

The biological activity of nitroquinoline N-oxides is not limited to DNA damage. The well-studied isomer 4NQO and its metabolites are known to bind covalently to a range of cellular macromolecules, including proteins. wikipedia.org This interaction can significantly alter protein function and disrupt normal cellular processes.

One key protein target is topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. Research has demonstrated that 4NQO can induce the formation of topoisomerase I-DNA cleavage complexes. wikipedia.orgaacrjournals.orgnih.gov While 4NQO does not directly trap the enzyme, its metabolites are thought to form DNA adducts that then ensnare topoisomerase I, leading to DNA strand breaks and contributing to the compound's cytotoxicity. aacrjournals.orgnih.gov

Furthermore, the related compound Nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to bind and inhibit cathepsin B. researchgate.net This enzyme plays a role in the degradation of the extracellular matrix, and its inhibition can block cancer cell migration and invasion. researchgate.net These findings suggest that nitroquinoline 1-oxides likely interact with a variety of essential cellular proteins, contributing to their biological effects.

Induction of Cellular Apoptosis and Proliferation Modulation in Cell Culture

Nitroquinoline derivatives have been shown to be potent modulators of cell survival and proliferation, primarily through the induction of apoptosis (programmed cell death). Studies on 4NQO reveal that it can trigger apoptosis, particularly in immune cells. nih.gov In head and neck squamous cell carcinoma models, 4NQO was found to enhance the induction of apoptosis, an effect modulated by the activation of pro-apoptotic proteins like p53, cleaved caspase-3, and cleaved PARP. researchgate.net

Similarly, other quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells, a process accompanied by the activation of caspases-9 and -3. nih.gov

The closely related compound Nitroxoline also demonstrates significant effects on cell proliferation and apoptosis in cancer research. It has been shown to induce G1 arrest of the cell cycle and subsequent apoptosis in prostate cancer cells. oncotarget.com The proposed mechanisms for Nitroxoline's anticancer activity include the activation of cell apoptosis and the inhibition of angiogenesis. nih.govnih.gov In bladder cancer cells, Nitroxoline treatment led to the activation of caspase-3 and regulation of the Bcl-2 family of proteins, key players in the apoptotic pathway. nih.gov

These collective findings indicate that nitroquinoline 1-oxides can disrupt cell cycle progression and trigger programmed cell death across various cell types, a key mechanism in their anticancer and cytotoxic profiles.

Antimicrobial Efficacy and Mechanisms in Microbial Models

Derivatives of 8-hydroxyquinoline (B1678124), particularly those with a nitro group, have long been recognized for their antimicrobial properties.

Antibacterial Activity Against Specific Pathogens

Nitroxoline (8-hydroxy-5-nitroquinoline) is an established antibiotic that exhibits broad-spectrum activity. researchgate.netnih.gov It is effective against both Gram-positive and Gram-negative bacteria and has been used to treat urinary tract infections. Research has demonstrated its activity against a range of pathogens, with notable potency against Aeromonas hydrophila and Pseudomonas aeruginosa. researchgate.net The parent compound, 8-hydroxyquinoline (8HQ), also shows strong inhibitory action against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. imrpress.com

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Aeromonas hydrophila | 5.26 | researchgate.net |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Pseudomonas aeruginosa | 84.14 | researchgate.net |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 6.89 | researchgate.net |

| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 6.89 | researchgate.net |

| 8-Hydroxyquinoline (8HQ) | Escherichia coli | 220.61 | imrpress.com |

| 8-Hydroxyquinoline (8HQ) | Candida albicans | 6.89 | researchgate.net |

Antifungal and Antiviral Properties in in vitro Assays

Antifungal Activity: The 8-hydroxyquinoline scaffold is a potent source of antifungal agents. Nitroxoline has demonstrated high susceptibility against various Candida species, including multidrug-resistant strains isolated from the urinary tract. nih.gov Other derivatives, such as clioquinol, have also shown significant anti-Candida and antidermatophyte activity. semanticscholar.org The mechanism of action for these compounds can involve damage to the fungal cell wall and compromise the integrity of the cytoplasmic membrane. researchgate.net

Antiviral Properties: While in vitro antiviral testing of this compound is not widely documented, computational studies have explored the potential of related compounds. A 2021 study investigated nitro derivatives of quinoline (B57606) and quinoline N-oxide as potential low-cost alternatives for treating SARS-CoV-2. nih.govresearchgate.net The research used molecular docking and dynamics to suggest that these compounds could act as inhibitors of the virus's main protease (Mpro), a crucial enzyme for viral replication. nih.gov The N-oxide forms of related compounds showed improved stabilizing interactions within the enzyme's active site, suggesting that the N-oxide moiety could be beneficial for antiviral activity. nih.gov This computational evidence points to a promising avenue for future in vitro and in vivo research. General studies on nitric oxide (NO) donors have also shown broad antiviral activity against both DNA and RNA viruses. nih.gov

Molecular Targets of Antimicrobial Action

The primary antimicrobial mechanism of 8-hydroxyquinoline and its derivatives is widely attributed to their ability to chelate metal ions. tandfonline.comscirp.orgnih.gov These compounds act as potent, bidentate chelators, binding to essential metal ions like iron, zinc, and copper that are necessary for the function of microbial enzymes. tandfonline.comscirp.org By sequestering these ions, the compounds inhibit vital enzymatic activities, leading to the disruption of microbial metabolism and growth. tandfonline.com The resulting metal-ligand complex itself can also be toxic by blocking the metal-binding sites on enzymes. tandfonline.com

Anticancer Research Applications in Cellular and Animal Models

Nitroquinoline compounds have a dual and contrasting role in cancer research. The isomer 4-Nitroquinoline (B1605747) 1-oxide is a well-established carcinogen used to create animal models of cancer, while the closely related compound Nitroxoline is being investigated as a potential anticancer therapeutic.

4NQO as a Carcinogen in Research Models: 4NQO is widely used in experimental oncology to induce tumors in animal models, particularly for studying oral and esophageal squamous cell carcinoma. nih.govnorthwestern.edunih.gov As a water-soluble carcinogen, it reliably produces all stages of carcinogenesis, from hyperplasia and dysplasia to invasive carcinoma, in a manner that histologically and molecularly resembles human cancers. nih.govnorthwestern.edu These 4NQO-induced models are invaluable tools for investigating the mechanisms of cancer development, identifying biomarkers for early diagnosis, and testing the efficacy of chemopreventive agents. nih.govmdpi.comresearchgate.net

Nitroxoline as an Anticancer Agent: In contrast to the carcinogenic properties of 4NQO, Nitroxoline (8-hydroxy-5-nitroquinoline) has been repurposed and is actively being studied for its potent anticancer activities. nih.govklandchemicals.com It has shown efficacy against a wide range of cancer cell lines, including lymphoma, leukemia, glioma, and cancers of the bladder, breast, pancreas, and ovaries. nih.gov Its mechanisms of action are multifaceted and include the inhibition of angiogenesis (the formation of new blood vessels that feed tumors), the induction of apoptosis, and the suppression of cancer cell migration and invasion. nih.govnih.gov Specific molecular pathways affected by Nitroxoline include the AMPK/mTOR signaling pathway, which leads to cell cycle arrest and apoptosis. oncotarget.com

| Compound | Application in Cancer Research | Primary Mechanism/Use | Reference |

|---|---|---|---|

| 4-Nitroquinoline 1-oxide (4NQO) | Carcinogen for Model Induction | Induces DNA damage and oxidative stress to reliably cause tumors (oral, esophageal) in animal models for research purposes. | nih.govnih.gov |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Potential Anticancer Therapeutic | Inhibits angiogenesis, induces apoptosis, and blocks cell invasion by targeting pathways like AMPK/mTOR and inhibiting enzymes like cathepsin B. | researchgate.netoncotarget.comnih.gov |

Cytotoxic Effects on Cancer Cell Lines

While specific IC50 values for this compound are not extensively documented in publicly available literature, studies on related nitroquinoline compounds provide insights into the potential cytotoxic effects of this class of molecules. For instance, a novel 8-nitroquinoline-thiosemicarbazone analogue has demonstrated inhibitory activity against cancer cells. nih.gov

Research on other quinoline derivatives has further established their cytotoxic potential across various cancer cell lines. For example, 8-hydroxy-5-nitroquinoline has shown significant cytotoxicity against multiple human cancer cell lines. nih.govresearchgate.net Another study on a series of quinoline derivatives reported IC50 values against the human epithelial colorectal carcinoma (Caco-2) cell line, with 7-methyl-8-nitro-quinoline exhibiting an IC50 of 1.87 µM. brieflands.com These findings suggest that the 8-nitroquinoline scaffold is a promising feature for cytotoxic activity, warranting further investigation into the specific effects of this compound.

Induction of Apoptosis and Cell Cycle Arrest in Neoplastic Cells

Investigations into the cellular mechanisms of 8-nitroquinoline derivatives have revealed their capacity to induce both apoptosis and cell cycle arrest in neoplastic cells. A study on a novel 8-nitroquinoline-thiosemicarbazone analogue demonstrated that this compound induces cell cycle arrest at both the G1/S and G2/M phases. nih.gov

The induction of apoptosis by this 8-nitroquinoline derivative was found to be mediated through the production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov This process involves the activation of the intrinsic apoptotic signaling pathway, which is dependent on caspase-3. nih.gov The study's gene expression analysis confirmed that cell death was a result of this specific apoptotic cascade. nih.gov While this research was conducted on a derivative, it provides a strong indication of the potential molecular mechanisms through which this compound itself might exert its effects on cancer cells.

Assessment in in vivo Non-Human Carcinogenesis Models

A key area of interest in the study of this compound is its lack of carcinogenicity, which stands in stark contrast to its potent carcinogenic isomer, 4-nitroquinoline 1-oxide (4-NQO). Long-term in vivo studies in hamsters have demonstrated that orally administered 8-nitroquinoline is not carcinogenic. nih.gov

The carcinogenicity of 4-NQO is attributed to its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms stable DNA adducts, primarily with guanine (B1146940) and adenine. oup.comwikipedia.org These adducts can lead to the formation of 8-hydroxydeoxyguanosine (8OHdG), a form of oxidative DNA damage, which if not repaired, can result in G:C to T:A transversion mutations, a hallmark of 4-NQO-induced tumors. oup.comnih.gov The formation of these DNA lesions is considered a critical step in the initiation of carcinogenesis by 4-NQO. oup.com

The reason for the lack of carcinogenicity in this compound is believed to lie in the structural differences between the two isomers, which likely affect their metabolic activation and subsequent interaction with DNA. The position of the nitro group is critical in determining the molecule's ability to be enzymatically reduced to a reactive intermediate that can bind to DNA and initiate the carcinogenic process. While the precise molecular mechanisms that differentiate the biological activities of these two isomers require further elucidation, the existing in vivo data clearly establishes this compound as a non-carcinogenic compound.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental in isolating 8-Nitroquinoline (B147351) 1-oxide from reaction mixtures and analyzing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the analysis of nitroquinoline derivatives. For assessing the purity of 8-Nitroquinoline 1-oxide, reversed-phase HPLC is commonly utilized. A typical setup involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. google.com Detection is often performed using a UV detector, as the quinoline (B57606) ring system and nitro group are strong chromophores. google.comresearchgate.net This method allows for the separation of this compound from its positional isomers, such as 5-nitroquinoline (B147367), and other impurities, enabling precise purity determination, often exceeding 99%. google.com

Furthermore, HPLC is indispensable for studying the metabolism of quinoline N-oxides. nih.gov In biological systems, these compounds can undergo various transformations. wikipedia.orgoup.com HPLC coupled with sensitive detectors, such as electrochemical detectors (ECD) or mass spectrometers, can identify and quantify metabolites in complex biological matrices like cell cultures or microsomal preparations. oup.comsemanticscholar.orgresearchgate.net For instance, studies on the related compound 4-Nitroquinoline (B1605747) 1-oxide (4-NQO) have successfully used HPLC-ECD to measure the formation of metabolites like 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage. nih.govoup.com A similar approach would be applicable to investigate the metabolic pathways of this compound.

Table 1: Representative HPLC Conditions for Nitroquinoline Analysis This table is an illustrative example based on typical methods for related compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., Zorbax® SB-C18) google.com |

| Mobile Phase | Acetonitrile:Water with 0.5% Ammonium Acetate (e.g., 40:60 v/v) google.com |

| Flow Rate | 0.5 - 1.0 mL/min google.com |

| Detection | UV Absorbance (e.g., 220 nm) google.com |

| Application | Purity assessment, Isomer separation google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, direct analysis of nitroquinoline N-oxides can be challenging due to their relatively low volatility and potential for thermal degradation at the high temperatures used in the GC injector port. researchgate.net

To overcome these limitations, derivatization is often required to convert the analyte into a more volatile and thermally stable form. For metabolic profiling studies involving related compounds, GC-MS has been used to analyze serum samples after chemical derivatization. nih.govnih.gov This approach allows for the identification of a wide range of metabolites by comparing their mass spectra to established libraries. nih.gov A typical GC-MS analysis would involve programming the oven temperature to ramp up gradually, allowing for the separation of compounds based on their boiling points, before they enter the mass spectrometer for detection and identification. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the nature of the functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for structural elucidation. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic rings appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm), influenced by the electron-withdrawing effects of the nitro group and the N-oxide functionality. jst.go.jp The specific chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton in the quinoline ring system.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The presence of the N-oxide group generally causes a downfield shift for the adjacent carbons (C2 and C8a) and an upfield shift for the carbons at the para position (C4). jst.go.jp The nitro group also strongly influences the chemical shifts of the carbons in the benzene (B151609) portion of the ring system. A study of various nitroquinoline N-oxides reported the chemical shifts for the 8-nitro isomer in CDCl₃. jst.go.jp

Table 2: NMR Spectroscopic Data for Nitroquinoline N-Oxides Data reported for this compound in CDCl₃. jst.go.jp

| Nucleus | Position | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | H-2 | 8.47 |

| H-3 | 7.31 | |

| H-4 | 8.42 | |

| H-5 | 7.95 | |

| H-6 | 7.64 | |

| H-7 | 8.12 | |

| ¹³C NMR | C-2 | 136.2 |

| C-3 | 119.5 | |

| C-4 | 129.5 | |

| C-4a | 127.1 | |

| C-5 | 129.3 | |

| C-6 | 128.8 | |

| C-7 | 123.5 | |

| C-8 | 142.8 | |

| C-8a | 139.8 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands. Strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Additionally, a characteristic stretching vibration for the N-oxide (N→O) bond would be observed, typically in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated π-system of the quinoline ring, along with the chromophoric nitro group and the N-oxide moiety, results in strong absorption in the UV-Vis region. The insertion of a nitro group into the quinoline ring generally causes a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the parent quinoline 1-oxide molecule. researchgate.net

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (190.16 g/mol ). wikipedia.org Common fragmentation patterns for N-oxides include the loss of an oxygen atom ([M-16]⁺). massbank.eumassbank.eu Further fragmentation would likely involve the loss of the nitro group (NO₂) or nitric oxide (NO).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of the compound. For various quinoline N-oxide derivatives, HRMS has been used to confirm their composition by comparing the experimentally measured exact mass to the calculated theoretical mass, with differences typically being less than 5 ppm. rsc.orgrsc.org

Future Directions and Emerging Research Avenues for 8 Nitroquinoline 1 Oxide

Development of Novel 8-Nitroquinoline (B147351) 1-oxide Derivatives with Tuned Biological Activities

A significant opportunity lies in the rational design and synthesis of novel derivatives of 8-Nitroquinoline 1-oxide. The biological activity of quinoline-based compounds can be profoundly altered by the addition of various substituents to the core structure. Extensive research on other quinoline (B57606) derivatives, particularly 8-hydroxyquinoline (B1678124), demonstrates that strategic chemical modifications can enhance or modulate their therapeutic properties, including antimicrobial and anticancer effects.

Future research should focus on synthesizing a library of this compound derivatives. By introducing different functional groups—such as halogens, amines, alkyl chains, and other heterocyclic moieties—at various positions on the quinoline ring, it may be possible to tune the molecule's electronic properties, lipophilicity, and steric profile. This approach could lead to the discovery of compounds with enhanced potency against specific biological targets while potentially reducing off-target effects. For instance, studies on other quinolines have shown that halogenation can increase antibacterial activity.

The potential for this strategy is illustrated by the diverse activities observed in derivatives of the related compound, 8-hydroxyquinoline.

Table 1: Examples of Substituted 8-Hydroxyquinoline Derivatives and Their Biological Activities

| Derivative Name | Substitution | Observed Biological Activity |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | 5-Nitro group | Antibacterial, Antifungal, Anticancer. slideshare.netijeab.com |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | 5-Chloro, 7-Iodo | Antifungal, Antiprotozoal, Anticancer. slideshare.net |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | 5-Chloro group | Antibacterial. ijeab.com |

| 5-Amino-8-hydroxyquinoline | 5-Amino group | Antioxidant. ijeab.com |

This precedent suggests that a similar systematic derivatization of the this compound scaffold could yield a new class of bioactive molecules for further development.

Integration of Advanced Computational Modeling with Experimental Studies

To accelerate the discovery and optimization of this compound derivatives, the integration of advanced computational modeling with experimental studies is a crucial future direction. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have proven invaluable in modern drug discovery. nih.govijprajournal.com

Currently, no specific computational models exist for this compound. A primary avenue of research would be the development of QSAR models. nih.gov By synthesizing a small, diverse set of derivatives and evaluating their biological activity, researchers could build predictive models that correlate specific molecular descriptors (e.g., electronic properties, size, hydrophobicity) with their activity. nih.gov These models would enable the virtual screening of vast libraries of hypothetical derivatives, prioritizing the most promising candidates for synthesis and thereby saving significant time and resources. nih.gov

Furthermore, molecular docking studies could elucidate the potential mechanisms of action for this compound and its derivatives. ijprajournal.comnih.gov By docking these compounds into the active sites of known biological targets—such as bacterial enzymes (e.g., DNA gyrase) or cancer-related proteins (e.g., kinases)—researchers can predict binding affinities and interaction modes. mdpi.comnih.gov This approach, which has been successfully applied to other nitroquinoline and quinazoline (B50416) compounds, would guide the rational design of derivatives with improved target specificity and potency. nih.govnih.gov

Exploration of Environmental Fate and Bioremediation Pathways in Model Systems

The environmental impact of synthetic compounds is a critical consideration. As there is currently no data on the environmental fate of this compound, this represents a vital area for future research. Nitroaromatic compounds, as a class, are known for their environmental persistence and potential toxicity, making such studies essential. nih.govcambridge.org

Future investigations should aim to characterize the key degradation pathways of this compound in various environmental compartments. Standardized tests could determine its susceptibility to abiotic degradation processes such as hydrolysis, oxidation, and photolysis. pharmacy180.com Understanding the structure of any resulting degradation products is also crucial, as they may be more or less toxic than the parent compound. mdpi.com

A particularly promising research avenue is the exploration of its biodegradation and potential for bioremediation. slideshare.netijeab.com Many microorganisms have evolved pathways to break down nitroaromatic compounds, often using them as a source of carbon, nitrogen, or energy. slideshare.netnih.gov Research efforts could focus on:

Isolation and Characterization: Screening for bacteria and fungi from contaminated soils or industrial wastewater that are capable of degrading this compound. nih.govresearchgate.net

Pathway Elucidation: Identifying the metabolic pathways used by these microorganisms. Degradation can occur under aerobic or anaerobic conditions, often involving the reduction of the nitro group to hydroxylamino or amino groups, followed by ring cleavage. nih.govnih.gov

Enzyme Identification: Characterizing the specific enzymes, such as nitroreductases or dioxygenases, that catalyze these degradation steps.

This knowledge would be foundational for developing effective bioremediation strategies to treat potential environmental contamination. ijeab.com

Elucidation of Broader Biological System Interactions in Non-Human Organisms

To fully understand the toxicological and pharmacological profile of this compound, its interactions must be studied in a range of non-human biological systems. The well-documented activities of its isomer, 4-NQO, which is widely used as a laboratory tool to induce cancer in animal models and study DNA damage, underscore the potential for complex biological effects. wikipedia.orgplos.orgfrontiersin.org

A critical future direction is to conduct comprehensive ecotoxicological assessments. Studies using model organisms from different trophic levels are needed to evaluate the potential environmental risk. This could include assessing its acute and chronic toxicity in:

Microorganisms: Bacteria and fungi, to understand its impact on soil and water microbial communities.

Algae: To determine its effects on primary producers in aquatic ecosystems. nih.gov

Invertebrates: Such as Daphnia magna, a standard model for aquatic toxicity testing. nih.gov

Vertebrates: Using models like zebrafish (Danio rerio) to investigate developmental toxicity.

Furthermore, in vivo studies in rodent models are essential. While 4-NQO is a known carcinogen that causes DNA adducts and oxidative stress, the biological effects of this compound are unknown. plos.orgoup.com Comparative studies could reveal whether the different positioning of the nitro group alters its carcinogenic potential or other systemic effects. For example, research on 4-NQO in mice has shown it can induce inflammation and histopathological changes in the liver, as well as cause immunosuppression by inducing the death of immune cells. plos.orgfrontiersin.org Investigating whether this compound elicits similar or distinct systemic responses would provide invaluable insight into its safety profile and potential applications.

Q & A

Q. How can conflicting results on the genotoxicity of nitroquinoline derivatives be resolved?

- Answer : Discrepancies may arise from:

- Cell type variability : Use isogenic cell lines or primary cells to control genetic background.

- ROS scavengers : Include catalase or N-acetylcysteine to confirm ROS-mediated effects.

- Dose-response curves : Validate linearity across concentrations (e.g., 1 μM–100 μM) .

Ecological and Disposal Guidelines

Q. What ecological precautions are necessary when disposing of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.